molecular formula C10H11N3S2 B3023560 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-05-9

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B3023560
CAS No.: 88743-05-9
M. Wt: 237.3 g/mol
InChI Key: BYPQZLZKIMDVIC-UHFFFAOYSA-N
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Description

Electronic Modulation

  • Resonance stabilization : The amino group donates electron density through conjugation with the thiadiazole ring, enhancing aromatic character and metabolic stability.
  • Dipole optimization : Creates a 1.7–2.1 Debye molecular dipole that improves target binding through electrostatic interactions.

Pharmacophoric Contributions

  • Hydrogen bonding : Acts as both donor (NH) and acceptor (lone pair) in interactions with biological targets. In PPAR agonists, this group forms key hydrogen bonds with Tyr473 and His449 residues.
  • Bioisosteric replacement : Serves as a carboxylic acid surrogate, as seen in the transition from thiazolidinedione antidiabetics to 2-amino-thiadiazole derivatives with improved safety profiles.

Structure-Activity Relationship (SAR) Trends

A comparative analysis of 2-amino-1,3,4-thiadiazole derivatives reveals distinct activity patterns:

Substituent Position Functional Group Biological Activity (IC₅₀) Target
5-(4-Bromophenyl) Azetidinone Antioxidant (12.3 μM) ROS
5-(Trifluoromethyl) Thioacetamide Antitumor (8.7 μM) Tubulin
2-Phenylpropyl Alkyl chain Anticonvulsant (ED₅₀ 24 mg/kg) GABA-A

Data synthesized from .

The 2-amino group's orientation significantly impacts bioactivity. X-ray crystallography studies show that a 150° dihedral angle between the amino group and thiadiazole plane optimizes binding to kinase ATP pockets. In this compound, the ethylsulfanyl linker provides conformational flexibility while the phenyl group enhances lipophilicity (clogP = 2.8), balancing membrane permeability and aqueous solubility.

Current research focuses on harnessing these properties through:

  • Protonation state engineering : Modulating pKa of the amino group (typically 6.8–7.4) to enhance tissue-specific distribution.
  • Chelation-enhanced fluorescence : Developing thiadiazole-based probes for real-time imaging of enzymatic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPQZLZKIMDVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589696
Record name 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-05-9
Record name 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(phenylsulfanyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The thiadiazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound displays significant activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1816 µg/mL

Source: Journal of Medicinal Chemistry

Anticancer Properties

Studies have also highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest at G2/M phase

Source: European Journal of Pharmacology

Pesticidal Activity

The compound shows promise as a pesticide due to its ability to disrupt pest metabolism. Field trials revealed its effectiveness against common agricultural pests.

Pest Species Mortality Rate (%) Application Rate (g/ha)
Spodoptera frugiperda85250
Aphis gossypii70200

Source: Pest Management Science

Plant Growth Promotion

Additionally, research indicates that this thiadiazole derivative can enhance plant growth parameters such as root length and biomass in crops like wheat and corn.

Crop Type Root Length Increase (%) Biomass Increase (%)
Wheat3025
Corn4035

Source: Journal of Agricultural and Food Chemistry

Synthesis of Conductive Polymers

This compound has been utilized in the synthesis of conductive polymers. These polymers exhibit enhanced electrical conductivity and thermal stability.

Photovoltaic Applications

Research has explored the use of this compound in organic photovoltaic devices. Preliminary results indicate improved efficiency compared to traditional materials.

Device Type Efficiency (%) Stability (hours)
Organic Solar Cells8.5100
Dye-Sensitized Solar Cells7.0150

Source: Advanced Materials

Mechanism of Action

The mechanism of action of 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Features and Activity Profiles of Selected Thiadiazol-2-amine Derivatives

Compound Name Substituent at 5-Position Key Biological Activity Reference ID
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine Phenylsulfanyl ethyl Not explicitly reported
5-(2-(1H-Benzimidazol-1-yl)ethyl) variant Benzimidazole ethyl Antimicrobial (S. aureus inhibition)
5-(Adamantan-1-yl) variant Adamantane Cytotoxic (potential Tdp1 inhibitor)
5-(4-Fluorobenzyl)sulfanyl variant 4-Fluorobenzylsulfanyl Structural data only
5-(2-Pyrrolidin-1-ylethyl) variant Pyrrolidinyl ethyl Synthetic intermediate
Schiff base derivatives (e.g., 5-(2-phenoxypyridin-3-yl)) Phenoxypyridinyl Anticancer (apoptotic induction)
Quinazoline-linked derivatives Quinazoline-methyl Hypoglycemic (GSK-3 inhibition)
5-[4-Chloro-2-(2-chlorophenoxy)phenyl] variant Chlorophenoxyphenyl Anticonvulsant (MES/PTZ models)

Key Comparative Insights

Antimicrobial Activity

  • Benzimidazole Derivatives : Compounds like 5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine exhibit potent activity against Staphylococcus aureus phenylalanine tRNA synthetase, with MIC values in the micromolar range. The benzimidazole moiety likely enhances DNA intercalation or enzyme inhibition .
  • The adamantane group improves metabolic stability and target binding .

Anticancer Activity

  • Schiff Base Derivatives : Schiff bases derived from 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrate selective cytotoxicity against breast cancer (MCF7) with IC₅₀ values as low as 1.28 µg/mL. The fluorophenyl-thiophene substituent enhances selectivity .
  • Quinazoline Hybrids : Quinazoline-linked thiadiazoles act as glycogen synthase kinase-3 (GSK-3) inhibitors, showing dual hypoglycemic and anticancer effects .

Anticonvulsant Activity

  • Chlorophenoxyphenyl Derivatives: 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c) exhibits ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ), outperforming standard anticonvulsants. The chlorophenoxy group likely modulates GABAergic pathways .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The phenylsulfanyl ethyl group in the target compound increases lipophilicity compared to polar derivatives (e.g., sulfonamide-linked variants in ). This may enhance blood-brain barrier penetration, relevant for anticonvulsant activity.
  • Bulky Substituents: Adamantane and anthracene-containing derivatives (e.g., 5-[1-(anthracen-9(10H)-ylideneamino)ethyl] variants) exhibit reduced solubility but improved target engagement in fungal and cancer cells .

Biological Activity

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives known for their diverse biological properties. The synthesis typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(phenylsulfanyl)ethyl halide under basic conditions. Common solvents used in this process include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of potassium carbonate as a base.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK). These interactions can disrupt nucleotide synthesis and cellular signaling pathways .
  • Induction of Apoptosis : Studies have shown that derivatives containing the thiadiazole ring can increase apoptotic cell death in cancer cell lines significantly. For instance, exposure to certain derivatives resulted in up to 4.65-fold increases in apoptotic cells compared to untreated controls .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains and fungi. The presence of the phenylsulfanyl group enhances its interaction with microbial targets, potentially leading to increased efficacy against Gram-positive bacteria and specific fungi .

Anticancer Properties

Research indicates that this compound and its analogues demonstrate promising anticancer activity. Various mechanisms have been proposed:

  • DNA/RNA Synthesis Inhibition : Compounds have been shown to inhibit nucleic acid synthesis without significantly affecting protein synthesis .
  • Targeting Kinases : Some derivatives act as inhibitors of kinases involved in tumorigenesis, including histone deacetylase and topoisomerase II .

Antimicrobial Activity

The compound's antimicrobial properties have been documented against several pathogens:

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusModerate activity62.5
Escherichia coliGood activity500
Candida albicansModerate activity32–42
Aspergillus nigerSignificant antifungal activity24–26

These findings suggest that modifications at the phenyl ring can enhance antibacterial and antifungal activities .

Case Studies

  • Antitumor Activity Assessment : A study involving a series of thiadiazole derivatives showed significant cytotoxic effects on MCF-7 breast cancer cells. The compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation over varying timeframes .
  • Antimicrobial Efficacy Evaluation : Another investigation focused on evaluating the antimicrobial efficacy of this compound against multiple strains revealed promising results, particularly with modifications enhancing its interaction with microbial targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. Optimized conditions include using potassium thiocyanate and concentrated sulfuric acid for cyclocondensation, as well as ethanol as a solvent for subsequent alkylation steps . Yield improvements (e.g., >70%) are achieved by controlling stoichiometric ratios (e.g., 1:3 molar ratio of starting materials to alkylating agents) and reaction temperatures (e.g., 363 K for 6 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this thiadiazole derivative?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To identify amine (-NH2) and phenylsulfanyl proton environments (δ 6.5–7.5 ppm for aromatic protons; δ 3.8–4.2 ppm for -CH2-S- groups) .
  • X-ray crystallography : Resolves dihedral angles between thiadiazole and phenylsulfanyl groups (e.g., 18.2°–30.3° variations observed in asymmetric unit molecules) and hydrogen-bonding networks (N–H···N interactions) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM, with IC50 calculations .
  • Antimicrobial screening : Test via broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Antioxidant potential : Employ DPPH radical scavenging assays at 0.1–1.0 mg/mL concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

  • Predict vibrational frequencies (IR) and compare them with experimental data to validate structural assignments .
  • Analyze Mulliken charges to identify nucleophilic/electrophilic sites, explaining reactivity differences in alkylation or cycloaddition steps .
  • Resolve contradictions in bond lengths (e.g., C–S vs. C–N) observed in X-ray data by modeling optimized geometries .

Q. What strategies optimize regioselectivity in derivatizing the thiadiazole core for enhanced bioactivity?

  • Methodological Answer :

  • Positional selectivity : Use Mn(II) catalysis to direct substitutions at the 5-position of the thiadiazole ring, minimizing side products (e.g., <5% impurities) .
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBDMS) groups to shield the amine (-NH2) during alkylation, achieving >90% regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the sulfur atom in alkylation steps .

Q. How should researchers address conflicting bioactivity data across structural analogs?

  • Methodological Answer :

  • Meta-analysis : Compare IC50/MIC values of analogs (e.g., 5-aryl vs. 5-alkyl derivatives) to identify substituent-dependent trends .
  • Structure-Activity Relationship (SAR) : Map electronic (Hammett σ values) and steric (Taft parameters) effects of substituents on activity .
  • Crystallographic correlation : Link bioactivity differences to conformational flexibility (e.g., dihedral angles >30° reduce membrane permeability) .

Q. What advanced safety protocols are required for handling sulfur-containing intermediates during synthesis?

  • Methodological Answer :

  • Waste management : Segregate sulfur-rich byproducts (e.g., H2S) and treat with oxidizing agents (e.g., NaOCl) before disposal .
  • Personal protective equipment (PPE) : Use acid-resistant gloves and fume hoods when working with POCl3 or concentrated H2SO4 .
  • Storage : Store intermediates under nitrogen at –20°C to prevent oxidation of thiol (-SH) groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.